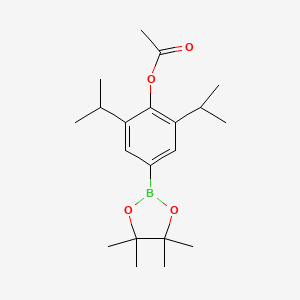
Pyridine-2-carboxamidine HOAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2-carboxamidine hydrochloride (HOAc) is a synthesized compound derived from the pyridine family. It is an organic compound composed of nitrogen, hydrogen, and oxygen. Pyridine-2-carboxamidine HOAc is a white crystalline solid, with a molecular formula of C6H9N3O2HCl and a molecular weight of 183.59 g/mol. This compound is a versatile compound used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Wirkmechanismus
The mechanism of action of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is not fully understood. However, it is believed to act by forming a complex with the metal ions, which then binds to the active site of the enzyme. This binding then prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Pyridine-2-carboxamidine this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, it has been shown to have a variety of anti-inflammatory, antifungal, and antifungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the main limitations is its instability, which can make it difficult to store and handle in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc. One potential future direction is its use in the development of novel therapeutic agents. Additionally, it could be used in the development of new metal-ion sensing materials or in the synthesis of new catalysts. It could also be used in the development of new organic dyes and pigments, or in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new biosensors or in the synthesis of new materials for drug delivery.
Synthesemethoden
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is synthesized through a two-step process. The first step involves the reaction of pyridine-2-carboxylic acid with hydrochloric acid, forming pyridine-2-carboxamidine hydrochloride. The second step involves the reaction of pyridine-2-carboxamidine hydrochloride with ammonia, forming pyridine-2-carboxamidine this compound.
Wissenschaftliche Forschungsanwendungen
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including organic dyes, organic pigments, and pharmaceuticals. It has also been used in the synthesis of a range of metal complexes, such as cobalt, nickel, and zinc. Additionally, it has been used in the synthesis of a range of heterocyclic compounds, such as thiophene, pyrrole, and furan.
Eigenschaften
IUPAC Name |
acetic acid;pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWIAPUJMCNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC(=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)


![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)






